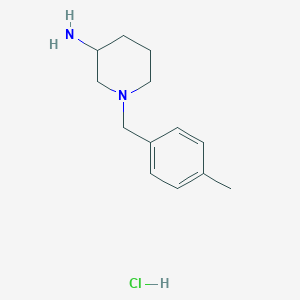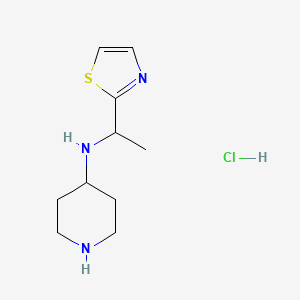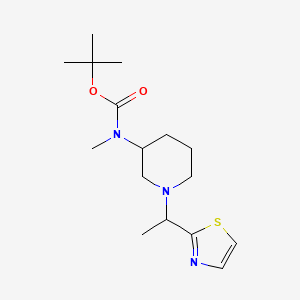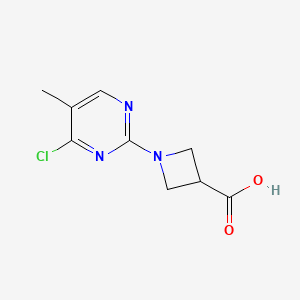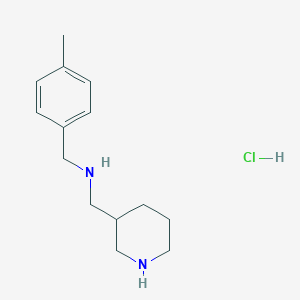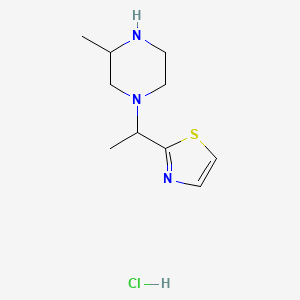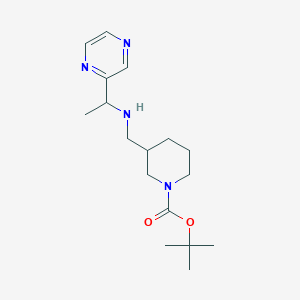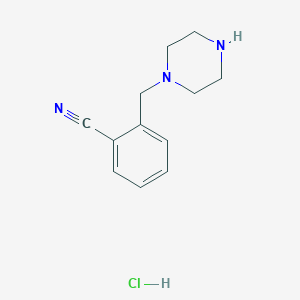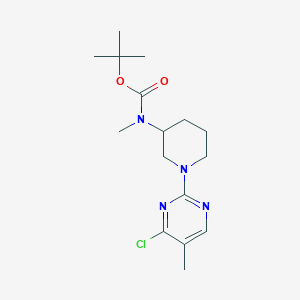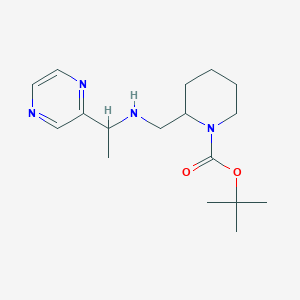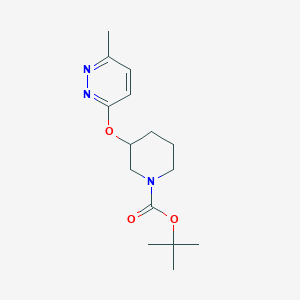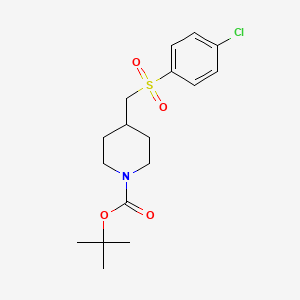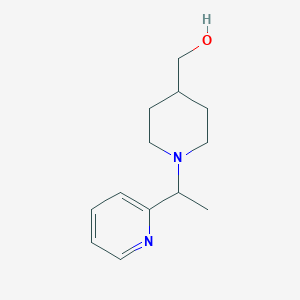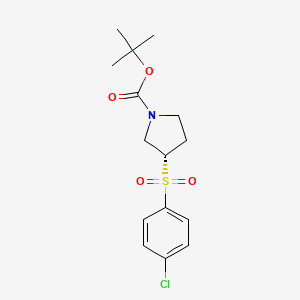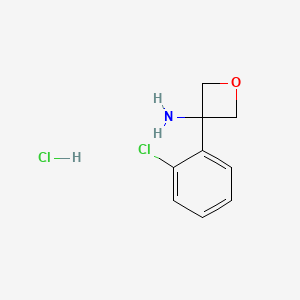
3-(2-Chlorophenyl)oxetan-3-amine hydrochloride
Vue d'ensemble
Description
The compound "3-(2-Chlorophenyl)oxetan-3-amine hydrochloride" is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their synthesis, which can provide insights into the chemical behavior and properties that might be expected from similar structures. For instance, the synthesis of various β-substituted-trifluoromethyl-ethenes is described, which involves base-promoted reactions with nucleophiles . Another study details the synthesis of a novel quinolinone derivative with a 2-chlorophenyl group, which is structurally related to the compound of interest . Lastly, a pyrazolopyrimidinamine derivative with chlorophenyl groups is synthesized and its structure and biological activity are explored .
Synthesis Analysis
The synthesis of related compounds involves reactions such as Michael addition of secondary amines to α,β-unsaturated carbonyl compounds , as well as chlorination and aminisation reactions . These methods suggest that the synthesis of "3-(2-Chlorophenyl)oxetan-3-amine hydrochloride" could potentially involve similar strategies, such as nucleophilic addition or substitution reactions, given the presence of an amine group and a chlorophenyl moiety in the molecule.
Molecular Structure Analysis
The molecular structure of related compounds has been studied using techniques like X-ray crystallography, which provides detailed information about the arrangement of atoms within a crystal lattice . Density functional theory (DFT) calculations are also employed to predict molecular geometry, electronic properties, and vibrational frequencies, which are then compared with experimental data for validation . These approaches could be applied to "3-(2-Chlorophenyl)oxetan-3-amine hydrochloride" to gain insights into its molecular structure and stability.
Chemical Reactions Analysis
The chemical reactivity of related compounds is explored through various analyses, including natural bond orbital (NBO) analysis to understand hyperconjugative interactions and charge delocalization . Local reactivity descriptors are calculated to identify chemically reactive sites within the molecule . These studies provide a framework for predicting how "3-(2-Chlorophenyl)oxetan-3-amine hydrochloride" might behave in chemical reactions, such as its potential sites for nucleophilic attack or electrophilic substitution.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are characterized using spectroscopic methods like IR and NMR, and their thermodynamic properties are investigated using theoretical calculations . These methods can be used to determine properties such as melting points, solubility, and stability of "3-(2-Chlorophenyl)oxetan-3-amine hydrochloride". Additionally, the biological activity of these compounds, such as anticancer properties, is assessed to understand their potential applications .
Applications De Recherche Scientifique
Structural and Chemical Properties
- In a study focusing on the structural analysis of similar compounds, it was found that certain chlorophenyl and methoxybenzyl groups exhibit distinct orientations with respect to the amine group, influencing the molecule's overall arrangement and stability (Butcher et al., 2007).
Antibacterial and Antioxidant Properties
- Research into novel heterocyclic compounds containing chlorophenyl groups has demonstrated significant antibacterial activity against various bacterial strains, including Pseudomonas aeruginosa and Escherichia coli (Mehta, 2016).
- A study on substituted amine oxalates found that compounds with chlorophenyl properties exhibit high antibacterial activity, although they were mostly ineffective against superoxide radicals (Arutyunyan et al., 2012).
Reaction Kinetics and Mechanisms
- An investigation into the reactions of chlorophenyl thionocarbonates with amines provided insights into reaction kinetics and mechanisms, which are crucial for understanding the behavior of similar chlorophenyl compounds in chemical processes (Castro et al., 2001).
Molecular Synthesis and Characterization
- Studies on the synthesis and characterization of compounds related to 3-(2-Chlorophenyl)oxetan-3-amine hydrochloride, including their crystal structures and spectroscopic properties, contribute to the understanding of their potential applications in various scientific fields (Nadaf et al., 2019).
Potential Therapeutic Applications
- A research paper explored the transformation of certain heterocyclic compounds into irreversible inactivators of monoamine oxidase B, a property that could have implications for the development of novel therapeutic agents (Ding & Silverman, 1993).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(2-chlorophenyl)oxetan-3-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO.ClH/c10-8-4-2-1-3-7(8)9(11)5-12-6-9;/h1-4H,5-6,11H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGMFLQRDZVDHMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(C2=CC=CC=C2Cl)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chlorophenyl)oxetan-3-amine hydrochloride | |
CAS RN |
1332765-90-8 | |
| Record name | 3-Oxetanamine, 3-(2-chlorophenyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1332765-90-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



